![molecular formula C61H108N2O7 B14183714 N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea CAS No. 848920-34-3](/img/structure/B14183714.png)
N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a urea core flanked by two phenyl rings, each substituted with three octyloxy groups at the 3, 4, and 5 positions. The presence of these bulky octyloxy groups imparts significant steric hindrance, influencing the compound’s reactivity and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea typically involves the reaction of 3,4,5-tris(octyloxy)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds as follows:
Step 1: Preparation of 3,4,5-tris(octyloxy)aniline by alkylation of 3,4,5-trihydroxyaniline with octyl bromide in the presence of a base such as potassium carbonate.
Step 2: Reaction of 3,4,5-tris(octyloxy)aniline with phosgene or a phosgene equivalent (e.g., triphosgene) to form the corresponding isocyanate intermediate.
Step 3: Coupling of the isocyanate intermediate with another equivalent of 3,4,5-tris(octyloxy)aniline to yield N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea.
Industrial Production Methods: Industrial production of N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized under strong oxidative conditions, leading to the formation of quinones.
Reduction: The urea moiety can be reduced to form corresponding amines under reducing conditions.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenylurea derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The bulky octyloxy groups can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. The urea moiety can form hydrogen bonds with active site residues, stabilizing the compound-protein complex and modulating the biological activity.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]urea: Known for its use as an organocatalyst in organic transformations.
N,N’-Bis[3,4,5-tris(methoxy)phenyl]urea: Similar structure but with methoxy groups instead of octyloxy groups, leading to different solubility and reactivity profiles.
Uniqueness: N,N’-Bis[3,4,5-tris(octyloxy)phenyl]urea is unique due to the presence of long octyloxy chains, which impart significant steric hindrance and influence its solubility and reactivity. This makes it a valuable compound for applications requiring specific molecular interactions and properties.
Eigenschaften
CAS-Nummer |
848920-34-3 |
|---|---|
Molekularformel |
C61H108N2O7 |
Molekulargewicht |
981.5 g/mol |
IUPAC-Name |
1,3-bis(3,4,5-trioctoxyphenyl)urea |
InChI |
InChI=1S/C61H108N2O7/c1-7-13-19-25-31-37-43-65-55-49-53(50-56(66-44-38-32-26-20-14-8-2)59(55)69-47-41-35-29-23-17-11-5)62-61(64)63-54-51-57(67-45-39-33-27-21-15-9-3)60(70-48-42-36-30-24-18-12-6)58(52-54)68-46-40-34-28-22-16-10-4/h49-52H,7-48H2,1-6H3,(H2,62,63,64) |
InChI-Schlüssel |
CMERILMYMMQVNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)NC(=O)NC2=CC(=C(C(=C2)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


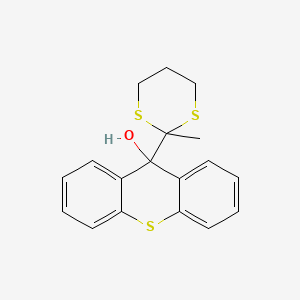
![N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide](/img/structure/B14183641.png)
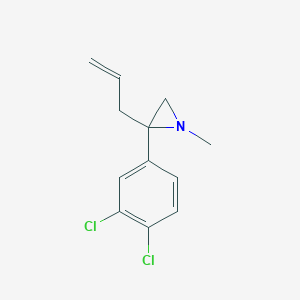
![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
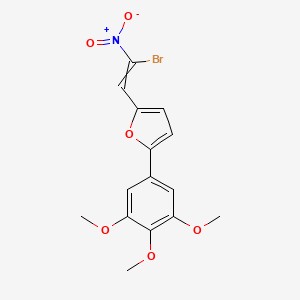
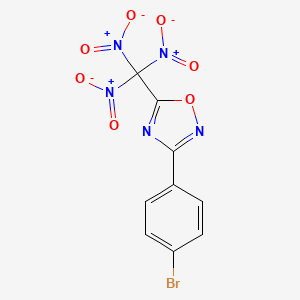
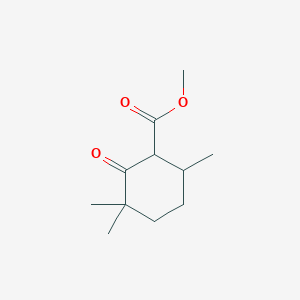
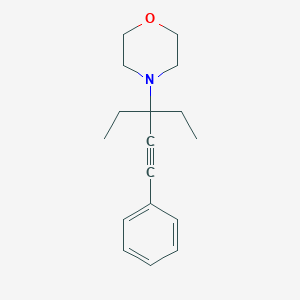
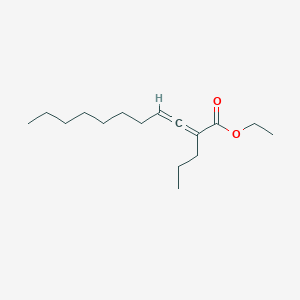

![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
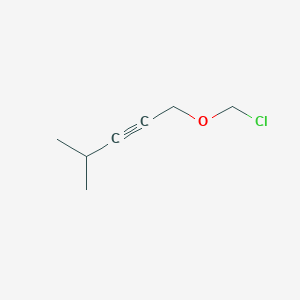
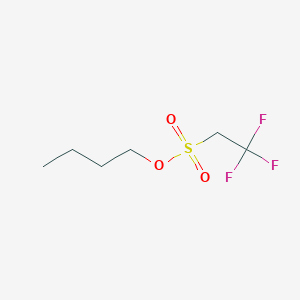
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
